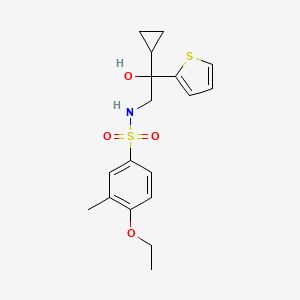
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H23NO4S2 and its molecular weight is 381.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, synthesis, and mechanisms of action, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H23NO4S, with a molecular weight of approximately 347.43 g/mol. The compound features several functional groups, including a sulfonamide moiety, which is known for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H23NO4S |
| Molecular Weight | 347.43 g/mol |
| Solubility | Moderate in polar solvents |
| Melting Point | Not available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the preparation of cyclopropyl ketones and thiophene derivatives, followed by aldol condensation and amide formation. Techniques such as microwave-assisted synthesis may enhance reaction efficiency and yield.
Antibacterial Properties
This compound belongs to the sulfonamide class, which is renowned for its antibacterial properties. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various pathogens. The mechanism often involves inhibition of bacterial folate synthesis, crucial for DNA and RNA production.
Antitumor Effects
Preliminary studies suggest that this compound may also possess antitumor activity. For instance, derivatives of sulfonamides have been evaluated for their ability to inhibit tumor cell proliferation in vitro. In particular, compounds with thiophene rings have shown promise in targeting specific cancer pathways.
The proposed mechanism of action involves the inhibition of specific enzymes or receptors within biological pathways. The presence of the cyclopropyl and thiophene groups may enhance binding affinity to biological targets, potentially leading to modulation of cellular responses.
Case Studies
- Antibacterial Activity Evaluation : A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including those structurally similar to this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antibacterial agent.
- Antitumor Screening : In vitro studies on cancer cell lines demonstrated that compounds similar to this compound exhibited cytotoxic effects at micromolar concentrations. Further investigations into the specific pathways affected are ongoing.
Eigenschaften
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-4-ethoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S2/c1-3-23-16-9-8-15(11-13(16)2)25(21,22)19-12-18(20,14-6-7-14)17-5-4-10-24-17/h4-5,8-11,14,19-20H,3,6-7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAXGKOPGXPQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2CC2)(C3=CC=CS3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













